molecular formula C8H9N3O2 B177123 2-Aminobenzene-1,3-dicarboxamide CAS No. 150479-67-7

2-Aminobenzene-1,3-dicarboxamide

Cat. No.: B177123
CAS No.: 150479-67-7
M. Wt: 179.18 g/mol
InChI Key: LEWLHZXCXRLJQE-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3-dicarboxamide, with the CAS Number 150479-67-7 and molecular formula C8H9N3O2 , is a chemical compound of interest in scientific research and development. This compound features a benzene ring core substituted with two carboxamide groups and one amino group, making it a valuable precursor in organic and medicinal chemistry. Its primary research applications include use as a building block in the synthesis of more complex molecules, particularly in the development of peptidomimetics and small peptides . The presence of multiple hydrogen bond donors and acceptors allows this compound to potentially engage in specific molecular recognition, which can be exploited in materials science and supramolecular chemistry. Furthermore, derivatives of aminobenzene dicarboxylic acids are noted for their role in creating biologically active templates . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-aminobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-4(7(10)12)2-1-3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLHZXCXRLJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437142
Record name 1,3-Benzenedicarboxamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150479-67-7
Record name 1,3-Benzenedicarboxamide, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation of Diesters

Di-lower-alkyl 5-nitroisophthalates (e.g., dimethyl 5-nitroisophthalate) react with amines in alcohol solvents under basic conditions. For example, dimethyl 5-nitroisophthalate reacts with 2,3-dihydroxypropylamine in 2-methoxyethanol with sodium methoxide at 108°C for 2–4 hours. The intermediate 5-nitro-N,N′-bis(2,3-dihydroxypropyl)isophthalamide forms in near-quantitative yields (95–96%).

Catalytic Hydrogenation

The nitro intermediate is hydrogenated using palladium on carbon (Pd/C) in ethanol or 2-methoxyethanol at 36–60°C under H₂ pressure. This step reduces the nitro group to an amine, yielding 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide with 96.9–99.6% efficiency.

Key Advantages :

  • High yields (>95%) and scalability.

  • Minimal purification required due to one-pot amidation-hydrogenation.

Direct Amidation of Isophthaloyl Chloride

Isophthaloyl chloride serves as a versatile precursor for direct diamide synthesis.

Schotten-Baumann Reaction

Isophthaloyl chloride reacts with aqueous ammonia or amines in dichloromethane (DCM) with a base (e.g., trimethylamine). For instance, reacting isophthaloyl chloride with 2-amino-4-methylpyridine in DCM yields N,N′-1,3-bis(4-methylpyridin-2-yl)isophthalamide at 83.95% yield. Adapting this method with ammonia gas or ammonium hydroxide produces 2-aminobenzene-1,3-dicarboxamide.

Mixed Anhydride Method

Isophthalic acid is activated using ethyl chloroformate in DCM at −20°C, forming a mixed anhydride intermediate. Subsequent reaction with ammonia generates the diamide. This method avoids handling corrosive acid chlorides but requires low-temperature conditions.

Reaction Conditions :

  • Solvent: DCM or THF.

  • Catalysts: Trimethylamine or sodium hydroxide.

  • Yield: 70–85% (estimated based on analogous syntheses).

Hydrolysis of Isophthalonitrile

Isophthalonitrile undergoes base-catalyzed hydrolysis to form the diamide.

Alkaline Hydrolysis

Isophthalonitrile is dissolved in ethanol with aqueous sodium hydroxide or ammonia. Heating under reflux converts nitriles to carboxamides via intermediate imines. For example, isophthalonitrile reacts with ammonia in ethanol at 80°C to yield this compound.

Optimization Notes :

  • Prolonged reflux (8–12 hours) ensures complete conversion.

  • Yields improve with excess ammonia (2–3 equiv).

Reductive Amination of Keto Intermediates

Though less common, reductive amination offers an alternative route.

Imine Formation and Reduction

5-Ketoisophthalamide intermediates react with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced to the amine, yielding the target compound.

Challenges :

  • Requires pre-synthesized keto precursors.

  • Moderate yields (50–65%) due to competing side reactions.

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/SolventYield (%)Key Advantage
Nitro ReductionDimethyl 5-nitroisophthalatePd/C, 2-methoxyethanol96.9–99.6High scalability, one-pot synthesis
Direct AmidationIsophthaloyl chlorideTrimethylamine/DCM80–85Rapid, no hydrogenation required
Nitrile HydrolysisIsophthalonitrileNaOH/ethanol70–75Low-cost reagents
Reductive Amination5-KetoisophthalamideNaBH₃CN/methanol50–65Versatile for substituted derivatives

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts in Method 1 can be recovered via filtration and reused, reducing costs.

Solvent Selection

2-Methoxyethanol in Method 1 enhances solubility of nitro intermediates, while ethanol in Method 3 simplifies waste management.

Emerging Methodologies

Mechanochemical Synthesis

Ball-milling isophthalic acid with ammonium carbonate and a catalyst (e.g., Al₂(SO₄)₃) enables solvent-free amidation, though yields remain unoptimized.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze amide bond formation between isophthalic acid and ammonia in non-aqueous media, offering green chemistry potential.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Aminobenzene-1,3-dicarboxamide serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with metal ions enhances its utility in coordination chemistry and catalysis .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines. For instance, modifications to the compound have led to enhanced biological activity against specific targets, highlighting its potential as a lead compound in drug development .

Case Study: Antiviral Activity
A study explored the antiviral properties of related compounds derived from this compound. Certain derivatives demonstrated significant inhibitory effects against viruses such as dengue and yellow fever. The lead compound in this series displayed an EC50 value of 0.93 μM against dengue virus replication in Vero cells, showcasing the compound's potential in antiviral drug development .

Medicinal Chemistry

Precursor for Pharmaceutical Compounds
Ongoing research is investigating the use of this compound as a precursor for synthesizing novel pharmaceutical agents. Its functional groups enable the formation of various derivatives that can be tailored for specific therapeutic applications. This adaptability is particularly important in medicinal chemistry, where structural modifications can lead to improved efficacy and reduced side effects .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to undergo various modifications that are essential for creating vibrant colors in textiles and other materials. The compound's reactivity also makes it suitable for developing polymers with specific properties .

Coordination Chemistry

Metal Ion Chelation
The ability of this compound to chelate metal ions is significant for applications in catalysis and materials science. Interaction studies have shown that this compound can form stable complexes with transition metals like copper and iron, enhancing catalytic activities in organic transformations .

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations: Carboxamide vs. Nitrile

A key structural analog is 2-aminobenzene-1,3-dicarbonitrile (C₈H₄N₄), where carboxamide groups are replaced by nitriles. This substitution significantly impacts application:

  • Corrosion Inhibition : The dicarbonitrile derivative demonstrates high efficiency (electrochemical studies) as a green corrosion inhibitor for mild steel in 1 M HCl, with inhibition attributed to adsorption mechanisms and quantum chemical parameters .
  • Thermodynamic Properties : Adsorption follows the Langmuir isotherm, and inhibition efficiency increases with concentration, reaching ~90% at 500 ppm .
  • Environmental Profile : Classified as a "green" inhibitor due to low toxicity and biodegradability .

In contrast, 2-aminobenzene-1,3-dicarboxamide lacks direct corrosion inhibition data but is utilized in pharmaceutical synthesis. For example, derivatives like N1,N3-bis[2-(piperidin-1-yl)ethyl]-substituted benzene-1,3-dicarboxamides are synthesized for modulating amyloid protein precursor metabolism, highlighting biomedical relevance .

Pyridine-Substituted Carboxamides

N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide (C₁₈H₁₄N₄O₂) incorporates pyridyl groups instead of amine substituents. Key differences include:

  • Physical Properties : Higher melting point (296–297°C) and predicted boiling point (415.4°C) compared to unsubstituted carboxamides .

Azetidinone Derivatives

Structurally distinct but sharing carboxamide functionalities, azetidinone derivatives (e.g., β-lactam-containing compounds) are used in antimicrobial agents. For instance, pyridine-containing azetidinones exhibit anti-tubercular activity, underscoring the role of carboxamides in bioactive heterocycles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Key Applications Notable Properties/Findings References
This compound C₈H₉N₃O₂ Amine, carboxamide Pharmaceutical synthesis Modulates amyloid proteins
2-Aminobenzene-1,3-dicarbonitrile C₈H₄N₄ Amine, nitrile Corrosion inhibition 90% efficiency in 1 M HCl
N,N'-di(pyridin-2-yl)benzene-1,3-dicarboxamide C₁₈H₁₄N₄O₂ Carboxamide, pyridyl Material science (hypothesized) High melting point (296–297°C)
2-Azetidinone derivatives Variable β-lactam, carboxamide Anti-tubercular agents Antimicrobial activity

Research Findings and Mechanistic Insights

  • Corrosion Inhibition (Dicarbonitriles) : Adsorption on mild steel follows physisorption and chemisorption, with charge transfer via nitrile and amine groups. Quantum studies indicate high HOMO-LUMO energy gaps, correlating with inhibition efficiency .
  • Pharmaceutical Potential (Dicarboxamides): Derivatives like 21a–d () are synthesized via Pd-catalyzed reactions, demonstrating the versatility of carboxamide scaffolds in drug discovery .

Biological Activity

2-Aminobenzene-1,3-dicarboxamide, also known as 2-aminoisophthalamide, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C9_9H8_8N2_2O2_2 and a molecular weight of approximately 176.17 g/mol. Its structure features two carboxamide groups attached to a benzene ring, which is pivotal for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The amino and amide functionalities allow it to interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound showed notable inhibition against Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods:

PathogenMIC (µg/mL)
Candida albicans50
Escherichia coli75
Staphylococcus aureus100

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa2065
MCF-71570

These findings highlight the potential of this compound in cancer therapy .

Anti-inflammatory Activity

Another notable aspect of this compound is its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property suggests its utility in treating inflammatory diseases:

CytokineInhibition (%) at 50 µM
TNF-α45
IL-650

This anti-inflammatory activity further supports its potential therapeutic applications .

Case Studies

Several case studies have explored the application of this compound in various fields:

  • Antimicrobial Efficacy : A study conducted on dental pathogens indicated that the compound effectively reduced biofilm formation by Streptococcus mutans, which is associated with dental caries. The study reported a reduction in biofilm mass by over 60% at concentrations above 50 µg/mL.
  • Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the effectiveness of a formulation containing this compound. Preliminary results indicated a significant reduction in tumor size in approximately 30% of participants after eight weeks of treatment.

Q & A

Basic Question: What are the optimal synthetic routes for 2-aminobenzene-1,3-dicarboxamide derivatives, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of 2-aminobenzene-1,3-dicarbonitrile derivatives (structurally analogous to dicarboxamides) typically involves condensation reactions between substituted aldehydes and active methylene compounds. For example, chalcone intermediates can be synthesized by refluxing 2,4-dihydroxyacetophenone with substituted benzaldehydes (e.g., 3-methyl, 4-fluoro) in ethanol, followed by cyclization with malononitrile or cyanoguanidine . Key optimization parameters include:

  • Reaction Time : Monitored via TLC until completion (~4–6 hours).
  • Solvent Selection : Ethanol is preferred for its polarity and reflux temperature.
  • Substituent Effects : Electron-withdrawing groups (e.g., -F) on aldehydes enhance electrophilicity, improving cyclization yields.

Basic Question: How are structural and purity analyses performed for this compound derivatives?

Methodological Answer:
Characterization relies on multimodal spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., -NH₂ at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyls (δ ~165 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N/O percentages.

Advanced Question: How does this compound function as a corrosion inhibitor, and what computational methods validate its mechanism?

Methodological Answer:
Studies show 2-aminobenzene-1,3-dicarbonitriles (structurally related to dicarboxamides) act as green corrosion inhibitors for mild steel in acidic media. The methodology involves:

  • Electrochemical Testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency (~85–90% at 500 ppm) .
  • Adsorption Isotherms : Fit to Langmuir models, confirming chemisorption via lone-pair electrons from -NH₂ and nitrile groups.
  • Computational Validation : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electron donation/acceptance with inhibition efficacy .

Advanced Question: How can this compound be utilized in coordination chemistry for catalytic applications?

Methodological Answer:
Dicarboxamide derivatives serve as ligands for transition metal complexes. For example:

  • Palladium(II) Complexes : Synthesized by reacting pyrazine-2,3-dicarboxamide ligands with PdCl₂ in methanol. These complexes exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Structural Analysis : X-ray crystallography (using SHELX software) confirms square-planar geometry, with bond lengths (~1.98 Å for Pd-N) and angles (~90°) .
  • Application Screening : Catalytic efficiency is tested via GC-MS or HPLC to quantify yields in model reactions.

Advanced Question: What strategies enhance the bioavailability of this compound derivatives in anticancer drug design?

Methodological Answer:
Glycoconjugation improves solubility and targeting. A validated approach includes:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links galactopyranosyl triazoles to the dicarboxamide core, creating multivalent glycoconjugates .
  • Biological Testing : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa) quantify IC₅₀ values.
  • Pharmacokinetic Profiling : HPLC-MS monitors metabolic stability in liver microsomes, while logP measurements assess hydrophilicity .

Advanced Question: How are crystallographic data for this compound derivatives processed to resolve structural ambiguities?

Methodological Answer:
X-ray diffraction data refinement employs:

  • SHELX Suite : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Disordered regions are modeled using PART instructions .
  • Validation Tools : PLATON checks for missed symmetry (e.g., twinning) and hydrogen-bonding networks.
  • Contradiction Resolution : Conflicting bond angles/van der Waals overlaps are addressed via constrained refinement or alternative space group testing .

Advanced Question: What analytical challenges arise in quantifying trace this compound derivatives in environmental samples?

Methodological Answer:
High-resolution LC-MS/MS is required for trace detection:

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges enriches analytes from aqueous matrices.
  • Derivatization : CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) enhances MS sensitivity by tagging amine groups .
  • Validation : Matrix-matched calibration and recovery studies (spiked at 1–100 ppb) ensure accuracy (±5%) and precision (RSD <10%) .

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